

Synthesis of Bioactive Molecules Using 7-Bromo-2-methoxyquinoline: Application Notes and Protocols

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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoline

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This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing **7-Bromo-2-methoxyquinoline** as a key building block. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer versatile pathways to a diverse range of substituted quinoline derivatives with potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide spectrum of biological activities. The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. **7-Bromo-2-methoxyquinoline** is a valuable starting material for generating diverse molecular libraries due to the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkynyl, and amino moieties at the 7-position, leading to the creation of novel compounds for biological screening and lead optimization.

Data Presentation

The following tables summarize quantitative data for representative bioactive molecules synthesized from **7-Bromo-2-methoxyquinoline** and related quinoline scaffolds.

Table 1: Anticancer Activity of 2-Arylquinoline Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
6c	SKOV-3	7.84	[1]
HepG2	13.68	[1]	
A549	15.69	[1]	
MCF-7	19.13	[1]	
T-24	22.05	[1]	
7j	MDA-MB-231	3.1	[2]
MCF-7	6.8	[2]	
7d	MCF-7	4.2	[2]
7l	MCF-7	3.8	
Imatinib (Standard)	MCF-7	7.0	

Table 2: Antimicrobial Activity of 7-Methoxyquinoline Derivatives

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
3l	E. coli	7.81	[4]
C. albicans	31.125	[4]	
3d	E. coli	31.25	[4]
3c	E. coli	62.50	[4]
Quinolone- hydroxyimidazolium hybrid 7b	S. aureus	2	[5]
M. tuberculosis H37Rv	10	[5]	
Quinolone- hydroxyimidazolium hybrid 7c/7d	C. neoformans	15.6	[5]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions using **7-Bromo-2-methoxyquinoline**. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-methoxyquinolines

This protocol describes a general method for the palladium-catalyzed cross-coupling of **7-Bromo-2-methoxyquinoline** with various arylboronic acids.

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Base (e.g., K_2CO_3 , CS_2CO_3)
- Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)
- Schlenk flask or sealed tube
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask, add **7-Bromo-2-methoxyquinoline** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Add the palladium catalyst (e.g., $Pd(dppf)Cl_2$, 3-5 mol%) to the flask.
- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-methoxyquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-2-methoxyquinolines

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of **7-Bromo-2-methoxyquinoline** with terminal alkynes.

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine (Et_3N), Diisopropylamine (DIPA))
- Anhydrous solvent (e.g., THF, DMF)
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a degassed solution of **7-Bromo-2-methoxyquinoline** (1.0 equiv.) in the chosen solvent in a Schlenk flask, add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 5 mol%) and CuI (3 mol%).^[6]

- Add the base (e.g., Et₃N, 2.0 equiv.).
- Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.
- Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-2-methoxyquinoline.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2-methoxyquinolines

This protocol provides a general method for the palladium-catalyzed amination of **7-Bromo-2-methoxyquinoline** with primary or secondary amines.

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Amine (primary or secondary)
- Palladium precatalyst (e.g., Pd₂(dba)₃) or catalyst (e.g., Pd(OAc)₂)
- Phosphine ligand (e.g., XPhos, BINAP)
- Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
- Schlenk tube
- Magnetic stirrer and stir bar

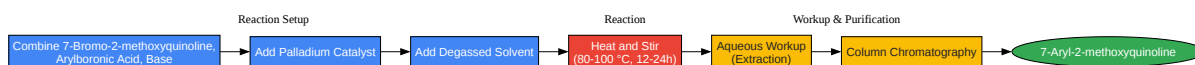
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

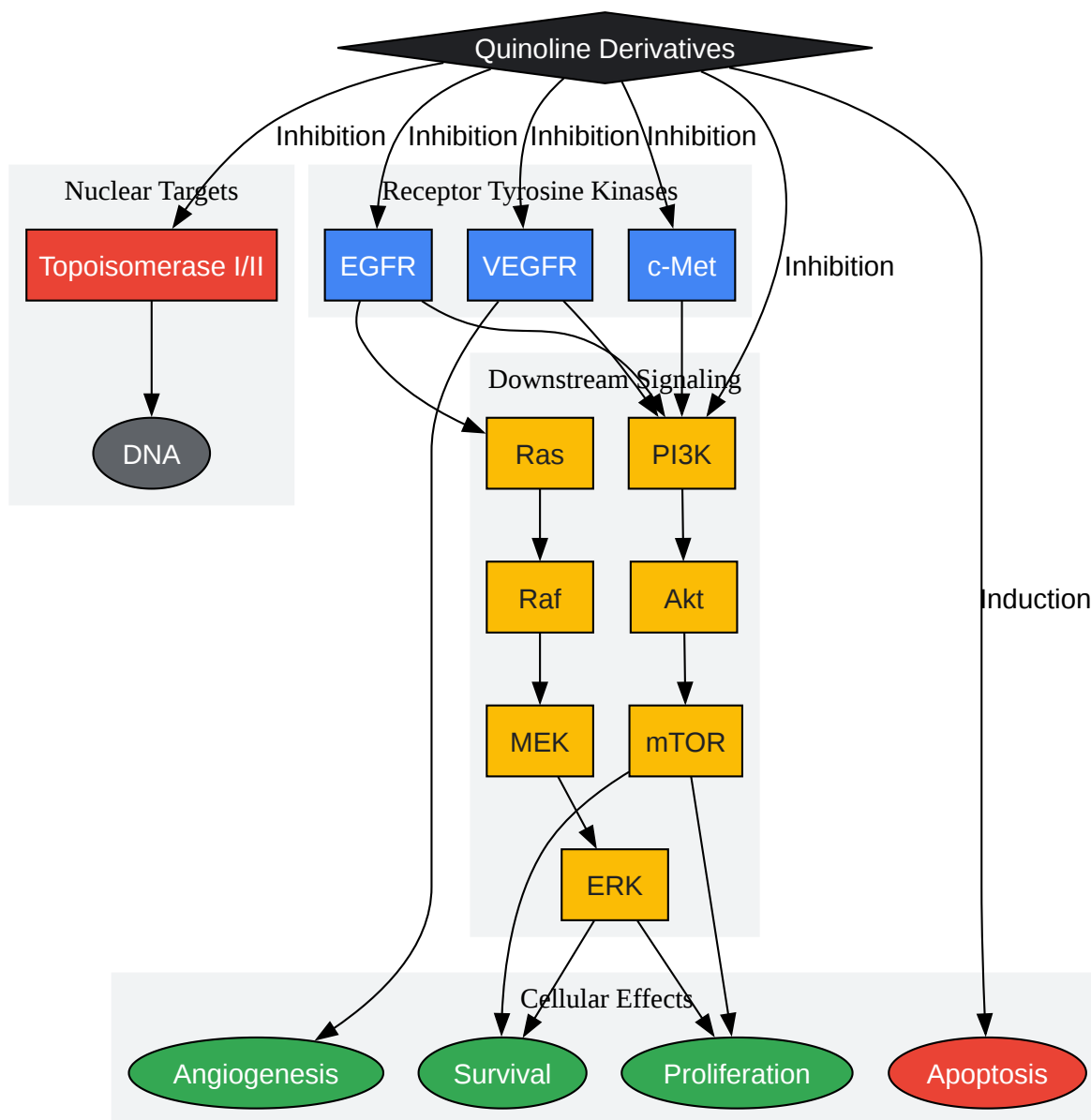
Procedure:

- In an oven-dried Schlenk tube, combine **7-Bromo-2-methoxyquinoline** (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (4-6 mol%).
- Add the base (1.4-1.5 equiv.).
- Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
- Add the anhydrous solvent, followed by the amine (1.2 equiv.) via syringe.
- Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.^[7]
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-2-methoxyquinoline derivative.

Visualizations

The following diagrams illustrate key concepts relevant to the synthesis and biological activity of molecules derived from **7-Bromo-2-methoxyquinoline**.





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